1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
Thiophen-2-yl pyrazole derivatives are studied for their potential as potent and selective cannabinoid-1 (CB1) receptor antagonists . They share a similar molecular subunit structure with rimonabant, an efficient CB1 antagonist .
Synthesis Analysis
The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Molecular Structure Analysis
Computations show that all of them present the same molecular subunit structure, miming that of rimonabant . The 3D structure of this subunit, important for the interaction with the receptor, is strongly influenced by long-range interactions .Chemical Reactions Analysis
A QSAR equation was derived to model the biological activity of this series . Close agreement with experimental data was found .Physical and Chemical Properties Analysis
The physicochemical properties and the binding of these derivatives interacting with the CB1 receptor were derived .Scientific Research Applications
Synthesis and Antimicrobial Activity
Green Synthesis and Antimicrobial Applications
A study demonstrated the green synthesis of thiophenyl pyrazoles and isoxazoles, showcasing their potential antimicrobial activity. The synthesized compounds showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting the compound's relevance in developing antimicrobial agents (Sowmya et al., 2018).
Novel Pyrazoline Derivatives as Antibacterial Agents
Another research focused on the synthesis of 5-(thiophene-2-yl)-phenyl pyrazoline derivatives, which exhibited promising antibacterial activity against various bacterial strains. This study indicates the potential use of thiophene-based compounds in addressing antibiotic resistance (Rani & Mohamad, 2014).
Antitumor Activity
Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents
Research on 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed their promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests the application of thiophene-based compounds in cancer therapy (Gomha et al., 2016).
Molecular Synthesis and Characterization
Crystal Structure Analysis
The synthesis and crystal structure analysis of thiophene-based compounds, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, offer insights into their molecular configuration and potential interactions in biological systems. Such studies are crucial for understanding the compound's mechanistic roles in biological applications (Prabhuswamy et al., 2016).
Electronic and Nonlinear Optical Properties
Electronic and NLO Properties through DFT Calculations
A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides synthesized via Suzuki cross-coupling reactions explored their electronic and nonlinear optical properties using DFT calculations. This research highlights the compound's potential in electronic and optical applications, offering a pathway to novel materials with advanced functionalities (Ahmad et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-18(19(7-1-2-8-19)16-6-4-12-25-16)22-13-14-17(21-10-9-20-14)15-5-3-11-24-15/h3-6,9-12H,1-2,7-8,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQTZBDMFSHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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